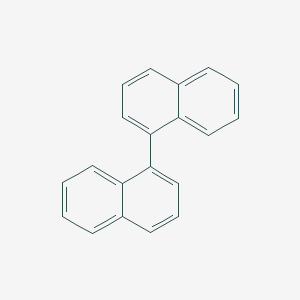

1,1'-Binaphthalene

Descripción general

Descripción

1,1’-Binaphthalene, also known as 1,1’-Binaphthyl or α,α’-Dinaphthylene, is an organic compound with the molecular formula C20H14. It consists of two naphthalene units connected at the 1-position of each naphthalene ring. This compound is known for its unique structural properties and has been widely studied for its applications in various fields of chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1’-Binaphthalene can be synthesized through several methods, including:

Oxidative Coupling of Naphthalenes: This method involves the oxidative coupling of naphthalene derivatives using reagents such as iron(III) chloride, potassium ferricyanide, or manganese(III) acetate.

Gold-Catalyzed Atroposelective Synthesis: This method utilizes gold catalysts and TADDOL-derived phosphonites to achieve high enantioselectivity in the synthesis of 1,1’-binaphthalene-2,3’-diols.

Electrochemical Synthesis: This green chemistry approach involves the anodic dehydrogenative coupling of 2-naphthylamines, providing high yields and using electricity as an alternative to traditional oxidants.

Industrial Production Methods: Industrial production of 1,1’-Binaphthalene typically involves large-scale oxidative coupling processes, which are optimized for high yield and purity. The use of transition metal catalysts and controlled reaction conditions ensures efficient production.

Análisis De Reacciones Químicas

Oxidative Homocoupling Reactions

Electrochemical methods enable efficient synthesis of binaphthyl diamines. A transition-metal-free approach achieves high yields under green conditions:

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2-Naphthylamine (1b ) | Anodic oxidation, DMF, 100 mA/cm² | BINAM derivative (2b ) | 90 | |

| 4-Bromo-2-naphthylamine (1e ) | Same as above | BINAM derivative (2e ) | 10 |

Mechanism : Single-electron transfer (SET) generates radical intermediates, which couple to form C–N bonds. Steric and electronic effects of substituents influence product distribution .

Suzuki–Miyaura Cross-Coupling

Palladium-catalyzed coupling enables aryl functionalization at the 2,2′-positions:

| Substrate | Catalyst System | Product | Yield (%) | Source |

|---|---|---|---|---|

| 2,2′-Diiodo-1,1′-binaphthalene | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2,2′-Diaryl-1,1′-binaphthalene | 85–92 |

Key Insight : Steric hindrance from iodine substituents enhances enantioselectivity in asymmetric catalysis.

Asymmetric Catalytic Reactions

Binaphthyl derivatives serve as chiral ligands in enantioselective transformations:

| Reaction Type | Ligand | Catalyst System | ee (%) | Source |

|---|---|---|---|---|

| Allylic alkylation | (R)-BINOL-Ti complex | Ti(OiPr)₄, BINOL, THF | 92 | |

| Oxidative coupling | Cu-BINAM complex | CuCl₂, TEMPO, CH₂Cl₂, RT | 89 |

Notable Example : The Cu-BINAM-TEMPO system facilitates room-temperature oxidative coupling of 2-naphthalenols with 89% enantiomeric excess (ee) .

Substitution Reactions

Functional group interconversion at the 2,2′-positions is well-documented:

| Substrate | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| (R)-1,1′-Bi-2-naphthol | NH₃, K₂CO₃, DMSO | (R)-2,2′-Diamino-1,1′-binaphthalene | 78 |

Conditions : Nucleophilic substitution under basic conditions retains axial chirality .

Racemization Dynamics

Steric effects dominate the energy barriers for enantiomer interconversion:

| Substituent Position | Barrier (kcal/mol) | Solvent Independence | Source |

|---|---|---|---|

| 2,2′−OH (BINOL) | 37.2–37.8 | Yes | |

| 6,6′−OH | 25.1 | Yes |

Redox Transformations

Controlled oxidation/reduction modifies electronic properties:

| Reaction | Reagents | Product | Application | Source |

|---|---|---|---|---|

| Oxidation of −CH₂OH | KMnO₄, H₂SO₄ | −COOH functionalization | Supramolecular gels | |

| Reduction of −NO₂ | H₂, Pd/C, EtOH | −NH₂ derivatives | Ligand synthesis |

Supramolecular Self-Assembly

8,8′-Dicarboxylic acid derivatives form chiral gels through π–π stacking and hydrogen bonding. These materials show potential in drug delivery and enantioselective catalysis.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis

Chiral Ligands and Catalysts

1,1'-Binaphthalene serves as a precursor for the synthesis of chiral ligands and catalysts, particularly in asymmetric synthesis. Its rigid C2-symmetric structure allows for effective coordination with metal centers, forming chiral complexes that can induce asymmetry in chemical reactions. This property is crucial in producing enantiomerically enriched compounds, which are essential in pharmaceuticals and agrochemicals .

Case Study: BINAP in Catalytic Reactions

Research has demonstrated that BINAP derivatives can significantly enhance the efficiency of catalytic processes. For instance, BINAP-based catalysts have shown remarkable performance in the asymmetric hydrogenation of ketones and imines, leading to high yields of chiral products .

Material Science

Optoelectronic Materials

The optical properties of this compound derivatives make them suitable for applications in optoelectronic devices. They have been utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the naphthalene rings allows for tuning their electronic properties to optimize performance in these applications .

Fluorescent Sensors

BINAP derivatives have also been explored as fluorescent probes for molecular recognition. Their intrinsic fluorescence can be modulated by introducing various functional groups, making them suitable for detecting specific analytes in biological systems .

Biological Applications

Chiral Drugs Development

In medicinal chemistry, this compound is investigated for its potential role in the development of chiral drugs. The compound's ability to form stable chiral environments is leveraged to create bioactive molecules with improved efficacy and reduced side effects .

Case Study: Chiral Drug Synthesis

A notable application involved synthesizing chiral intermediates using BINAP-derived catalysts. This approach has led to the successful production of several pharmaceutical compounds with high enantiomeric excess .

Synthesis of Binaphthyl Derivatives

Diverse Synthetic Pathways

The synthesis of this compound derivatives has been extensively studied. Methods include thermal rearrangement and oxidative coupling reactions that yield various functionalized binaphthyls. These derivatives are crucial for developing new materials and catalysts with tailored properties .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Oxidative Coupling | Anodic dehydrogenative homo-coupling of amines | 65-95 |

| Thermal Rearrangement | [3,3]-sigmatropic rearrangement of hydrazines | Variable |

| Chiral Resolution | Separation of racemic mixtures using borane dimethyl sulfide complex | Up to 78 |

Mecanismo De Acción

The mechanism of action of 1,1’-Binaphthalene and its derivatives involves their ability to form stable complexes with transition metals, which facilitates various catalytic processes. The molecular targets include metal centers in catalytic systems, where the binaphthalene ligands provide a chiral environment that enhances enantioselectivity in reactions . The pathways involved often include coordination to metal ions, followed by catalytic transformations such as hydrogenation, coupling, and functionalization reactions .

Comparación Con Compuestos Similares

1,1’-Binaphthalene is unique compared to other similar compounds due to its specific structural arrangement and chiral properties. Similar compounds include:

1,1’-Bi-2-naphthol (BINOL): Known for its use in asymmetric catalysis and as a chiral ligand.

2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): Widely used in asymmetric hydrogenation and coupling reactions.

1,1’-Binaphthalene-2,2’-diamine (BINAM): Used in the synthesis of chiral ligands and organocatalysts.

The uniqueness of 1,1’-Binaphthalene lies in its ability to form highly stable and selective chiral environments, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

1,1'-Binaphthalene is a significant compound in organic chemistry, particularly due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in asymmetric synthesis, enzyme interactions, and potential therapeutic uses.

Chemical Structure and Properties

This compound consists of two naphthalene units connected at the 1 and 1' positions. This configuration results in chirality, leading to the formation of enantiomers. The compound can exist as various derivatives, including this compound-2,2'-dicarboxylic acid and this compound-2,2'-diamine (BINAM), which exhibit distinct biological activities due to their functional groups.

Biological Activity

Chiral Ligands in Catalysis

This compound derivatives are widely recognized for their role as chiral ligands in asymmetric catalysis. For instance, BINAM has been employed in numerous catalytic reactions, including hydrogenation and oxidation processes. These reactions are crucial for synthesizing chiral pharmaceuticals and agrochemicals, enhancing the efficiency of drug development .

Enzyme Interactions

The interaction of this compound with enzymes has been a focal point of research. Its ability to form coordination compounds with metal ions allows it to influence various cellular processes. Studies suggest that these interactions may modulate enzyme activity, although specific pathways remain to be fully elucidated .

Case Study 1: Asymmetric Hydrogenation

A study demonstrated the effectiveness of BINAM as a ligand in asymmetric hydrogenation reactions. The research highlighted that BINAM derivatives could achieve high enantiomeric excesses (up to 99%) when used in combination with specific metal catalysts. This finding underscores the compound's utility in producing enantiopure compounds essential for pharmaceutical applications .

Case Study 2: Fluorescent Properties

Research into the fluorescent properties of partially hydrogenated 1,1'-binaphthol-amine derivatives revealed their potential use in enantioselective fluorescent recognition. These derivatives exhibited significant changes in fluorescence upon interaction with chiral guests, indicating their applicability in sensing technologies and molecular recognition systems .

Synthesis Methods

The synthesis of this compound derivatives can be achieved through various methods:

Propiedades

IUPAC Name |

1-naphthalen-1-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZHCHYQNPQSGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870671 | |

| Record name | (±)-1,1′-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-53-5, 11068-27-2 | |

| Record name | 1,1′-Binaphthyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011068272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Binaphthalene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (±)-1,1′-Binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-binaphthyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-BINAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T87T28S609 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,1'-binaphthalene?

A1: The molecular formula of this compound is C20H14, and its molecular weight is 254.32 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A2: Various spectroscopic techniques are used to characterize this compound derivatives, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is particularly useful for determining the structure and stereochemistry of these compounds. [, , , , , , , , , ]

- Circular Dichroism (CD) Spectroscopy: CD spectroscopy is crucial for studying the chiroptical properties of enantiopure this compound derivatives. [, , , , , , , ]

- UV-Vis Spectroscopy: UV-Vis spectroscopy is helpful in analyzing the electronic structure and transitions of this compound derivatives, especially those with chromophoric substituents. [, , , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the vibrational modes and functional groups present in this compound derivatives. [, ]

Q3: How does the structure of this compound affect its stability and applications?

A3: The rigid, chiral structure of this compound is crucial for its applications. Its derivatives exhibit atropisomerism, meaning restricted rotation around the central C-C bond connecting the two naphthalene rings. This restricted rotation leads to stable enantiomers with distinct properties. [, , , , , , , ]

Q4: What are some material applications of this compound derivatives?

A4: Due to their unique structural and electronic properties, this compound derivatives find applications in:

- Chiral Ligands: They serve as versatile chiral ligands in asymmetric catalysis. [, , , , , , , , , ]

- Liquid Crystals: Some derivatives exhibit liquid crystalline properties, making them useful in display technologies. [, ]

- Fluorescent Sensors: Derivatives with fluorescent properties can be utilized as sensors for various analytes, including metal ions and chiral molecules. [, ]

Q5: How do this compound derivatives function as chiral catalysts?

A5: this compound derivatives, especially those containing phosphorous, nitrogen, or oxygen donor atoms, act as chiral ligands in transition metal complexes. These complexes catalyze various asymmetric reactions with high enantioselectivity. [, , , , , , , , , ]

Q6: What types of reactions are effectively catalyzed by this compound-derived catalysts?

A6: These catalysts are highly effective in:

- Asymmetric Hydrogenation: They facilitate the enantioselective addition of hydrogen to prochiral substrates. []

- Allylic Alkylation: They promote the enantioselective substitution at allylic positions. [, , ]

- Oxidative Coupling: They enable the enantioselective formation of C-C bonds via oxidative coupling reactions. []

Q7: How is computational chemistry utilized to study this compound systems?

A7: Computational methods, including Density Functional Theory (DFT) calculations, help understand:

- Racemization Barriers: DFT calculations provide insights into the energy barriers associated with the interconversion of this compound enantiomers. []

- Solvent Effects: Calculations can model the influence of different solvents on the vibrational and electronic properties of this compound derivatives, as seen in studies on vibrational circular dichroism (VCD) spectra. [, , ]

- Chiral Recognition: Computational models contribute to understanding the interactions responsible for enantioselective recognition in catalytic and sensing applications. [, ]

- Adsorption Energy and Kinetics: DFT calculations help predict the adsorption energy and kinetics of this compound derivatives on metal surfaces, providing insights into their potential as catalysts. []

Q8: How do structural modifications on the this compound scaffold impact its catalytic activity and selectivity?

A8: Modifying substituents on the this compound core significantly influences its catalytic properties.

- Steric Effects: Bulky substituents near the catalytic site can enhance enantioselectivity by creating a more defined chiral environment. [, , , ]

- Electronic Effects: Electron-donating or -withdrawing groups can fine-tune the electronic properties of the metal center in catalytic complexes, affecting both activity and selectivity. [, , , ]

- Spacer Length and Rigidity: The nature of the spacer between the this compound core and the coordinating atoms influences the ligand's flexibility and bite angle, impacting catalytic performance. [, , , , ]

Q9: What are the stability concerns related to this compound derivatives, and how are they addressed?

A9: While this compound itself is relatively stable, its derivatives can be susceptible to racemization under certain conditions, such as high temperatures or strong acids/bases. [, , ]

Q10: Are there formulation strategies to improve the stability of this compound-based catalysts?

A10: Stabilizing these catalysts involves:

- Immobilization on Solid Supports: Anchoring the catalyst onto solid supports like silica gel can enhance stability and enable catalyst recycling. []

- Protecting Groups: Using appropriate protecting groups on sensitive functional groups can prevent unwanted side reactions and improve stability. [, ]

Q11: What are some examples of analytical methods used to study this compound and its derivatives?

A11: In addition to the spectroscopic techniques mentioned earlier, analytical methods like High-Performance Liquid Chromatography (HPLC) with chiral stationary phases are crucial for separating and quantifying enantiomers of this compound derivatives. [] Electrospray Ionization Mass Spectrometry (ESI-MS) is also valuable for studying the metal-binding properties of this compound-based ligands. []

Q12: Are there any environmental concerns associated with this compound and its derivatives?

A12: While specific ecotoxicological data for this compound is limited, responsible waste management and recycling strategies are essential to minimize potential environmental impacts. []

Q13: What is the historical significance of this compound in chemistry?

A13: The discovery and development of this compound-based chiral ligands, such as BINAP, marked a significant milestone in asymmetric catalysis, opening up new avenues for synthesizing enantiomerically pure compounds. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.